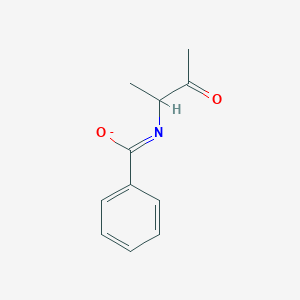![molecular formula C18H19NO3 B14215474 (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one CAS No. 800407-88-9](/img/structure/B14215474.png)
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxy(phenyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Addition of the Hydroxy(phenyl)methyl Group: This step involves the reaction of the intermediate compound with benzaldehyde in the presence of a reducing agent to form the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxy(phenyl)methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Reduced forms of the hydroxy(phenyl)methyl group.
Substitution: Substituted morpholinone derivatives with various functional groups.
科学的研究の応用
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and microbial growth.
類似化合物との比較
Similar Compounds
4-Benzylmorpholine: Lacks the hydroxy(phenyl)methyl group, making it less complex.
2-Hydroxy-4-benzylmorpholine: Similar structure but with different functional groups.
4-Benzyl-2-morpholinone: Lacks the hydroxy(phenyl)methyl group.
Uniqueness
(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one is unique due to the presence of both the benzyl and hydroxy(phenyl)methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
800407-88-9 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
(2S)-4-benzyl-2-[(S)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17-/m0/s1 |
InChIキー |
IIBSPZWJLYZHQR-IRXDYDNUSA-N |
異性体SMILES |
C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
正規SMILES |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


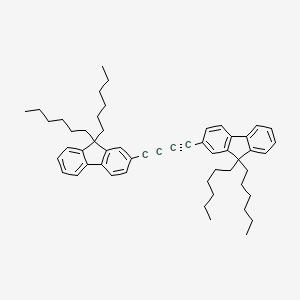
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)
![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
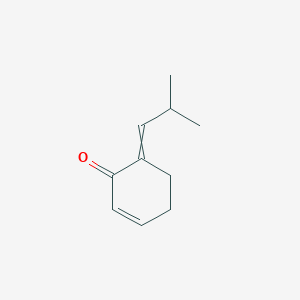
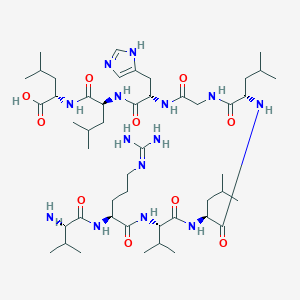
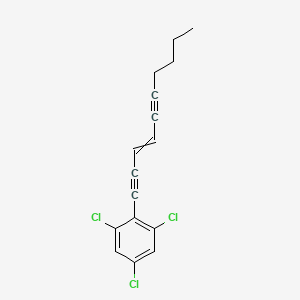

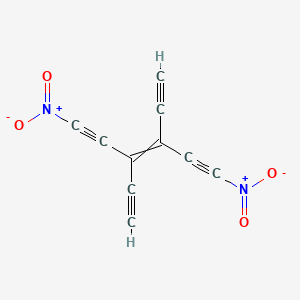
![Diethyl [acetyl(pent-4-en-1-yl)amino]propanedioate](/img/structure/B14215485.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)
